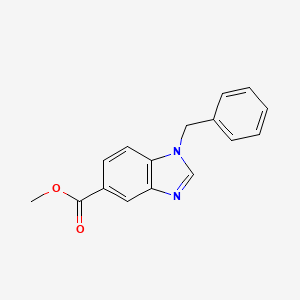

Methyl 1-benzylbenzoimidazole-5-carboxylate

描述

“Methyl 1-benzylbenzoimidazole-5-carboxylate” is a chemical compound with the molecular formula C16H14N2O2 . It contains a total of 34 atoms, including 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

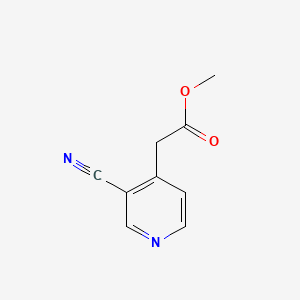

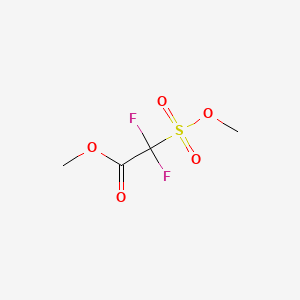

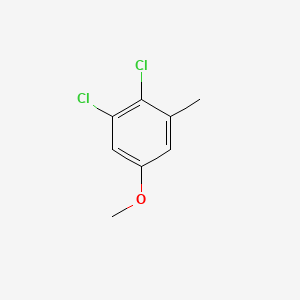

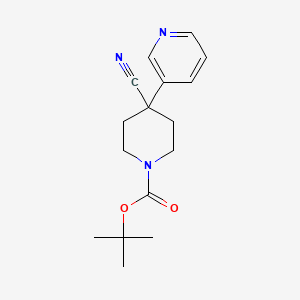

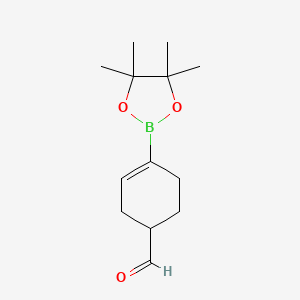

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives was achieved by reacting o-phenylenediamine derivatives with urea . Another method involved the reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis

The molecular structure of “Methyl 1-benzylbenzoimidazole-5-carboxylate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .科学研究应用

Metal-Organic Frameworks (MOFs) and Luminescence

Benzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). A study by Yao, Che, and Zheng (2008) demonstrated the structural and fluorescent characterizations of Cd(II) metal-organic frameworks using Benzimidazole-5-carboxylate derivatives, which exhibited blue emission in the solid state due to their unique structures (Yao, Che, & Zheng, 2008).

Agricultural Applications

In agriculture, benzimidazole derivatives like Carbendazim have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for sustained release of fungicides, demonstrating improved release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been investigated for their potential as anticancer agents. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives showing significant anti-leukemic activity, indicating the potential for these compounds in chemotherapeutic applications (Gowda et al., 2009).

Material Science

In materials science, benzimidazole derivatives have been incorporated into polymers for various applications. Wang et al. (2017) utilized cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes, showing improved capacity and stability (Wang et al., 2017).

Environmental Science

In environmental science, the degradation of benzimidazole fungicides like Carbendazim has been studied for its impact on ecosystems. Zhang et al. (2013) isolated a carbendazim-degrading bacterium, highlighting the potential for bioremediation of contaminated environments (Zhang et al., 2013).

属性

IUPAC Name |

methyl 1-benzylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPVMGHYFHRSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711428 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylbenzoimidazole-5-carboxylate | |

CAS RN |

185428-95-9 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)